molecular formula C6H5Cl2N3O B1507177 4-Amino-2,6-dichloronicotinamide CAS No. 918898-03-0

4-Amino-2,6-dichloronicotinamide

Cat. No.: B1507177
CAS No.: 918898-03-0
M. Wt: 206.03 g/mol
InChI Key: BCAWPWJQMQNACW-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinamide is a dichlorinated pyridine derivative functionalized with both an amino and an amide group. This structure classifies it as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. While specific biological data for this compound is limited, its molecular framework suggests its primary research value lies in its potential as a versatile building block for the synthesis of more complex molecules, such as specialized nicotinamide analogs or other heterocyclic compounds. The presence of multiple functional groups on the pyridine ring makes it a suitable precursor for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Researchers may employ this compound in the exploration of new chemical spaces, particularly in developing candidates for medicinal chemistry and agrochemical research. The core nicotinamide structure is a key component of essential biomolecules like NAD+ , and related compounds are studied for their interaction with various cellular enzymes . Safety Notice: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use, household use, or any form of personal use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

CAS No.

918898-03-0

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

4-amino-2,6-dichloropyridine-3-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c7-3-1-2(9)4(6(10)12)5(8)11-3/h1H,(H2,9,11)(H2,10,12)

InChI Key

BCAWPWJQMQNACW-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Key Substituents Molecular Formula (Inferred) Key Functional Groups
4-Amino-2,3,5-trichloropyridine 28443-69-8 Amino, Cl at 2,3,5 C₅H₃Cl₃N₂ Pyridine ring, amino, chloro
4-Chloro-2,6-dinitroaniline 113411-17-9 Cl at 4, NO₂ at 2,6 C₆H₄ClN₃O₄ Aniline, nitro, chloro
4-Amino-2,6-dinitrotoluene N/A NH₂ at 4, NO₂ at 2,6 C₇H₇N₃O₄ Toluene derivative, nitro
4-Amino-2,6-dichloro-3-fluorophenol N/A NH₂ at 4, Cl at 2,6, F at 3 C₆H₄Cl₂FNO Phenol, amino, halogen
4-Amino-2,6-dichloro-α-(4-Cl-Ph)benzeneacetonitrile 132252-58-5 Cl at 2,6; CN, 4-Cl-Ph at α-position C₁₄H₉Cl₃N₂ Benzeneacetonitrile, chloro

Toxicity and Regulatory Profiles

Compound Acute Toxicity Environmental Risk Regulatory Notes
4-Amino-2,3,5-trichloropyridine Oral acute toxicity (Category 4) No specific data; avoid environmental release SDS emphasizes lab use restrictions
4-Amino-2,6-dinitrotoluene Not explicitly reported Groundwater risk decreased (RSL: 6.1→39 µg/L) EPA-monitored for long-term persistence
4-Amino-2,6-dichloro-3-fluorophenol Forms conjugates (glucuronide/sulphate) in rats Likely metabolized, reducing environmental persistence Requires disposal via authorized methods
4-Chloro-2,6-dinitroaniline Part of aromatic nitro compounds High persistence due to nitro groups Classified as hazardous waste

Environmental and Metabolic Behavior

  • However, metabolic pathways in rats (e.g., glucuronidation for 4-Amino-2,6-dichloro-3-fluorophenol) suggest some biodegradability .
  • Nitro-Substituted Compounds (e.g., 4-Chloro-2,6-dinitroaniline): Nitro groups correlate with environmental persistence and toxicity. Groundwater data for 4-Amino-2,6-dinitrotoluene indicate revised risk assessments, possibly due to improved remediation strategies .
  • Nitrile Derivatives (e.g., 4-Amino-2,6-dichloro-α-(4-Cl-Ph)benzeneacetonitrile): The nitrile group may enhance reactivity but lacks toxicity data in the evidence .

Key Research Findings

Fluorine in 4-Amino-2,6-dichloro-3-fluorophenol facilitates conjugation, improving metabolic clearance in rats .

Toxicity Trends: Amino groups generally reduce acute toxicity compared to nitro analogs but may increase chronic risks due to bioactivation . Oral toxicity (Category 4) in 4-Amino-2,3,5-trichloropyridine highlights the need for stringent handling protocols .

Environmental Impact :

  • Nitro compounds (e.g., 4-Chloro-2,6-dinitroaniline) pose higher groundwater contamination risks, while conjugated metabolites (e.g., glucuronides) show lower persistence .

Preparation Methods

Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol

  • Starting Material: 2,6-Dichlorophenol
  • Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents
  • Reaction Conditions:
    • Temperature: Controlled at 34–36 °C to avoid side reactions
    • Solvent: Tetrachloroethylene mixed with concentrated sulfuric acid as water absorbent
  • Process:
    The nitration occurs selectively at the para position relative to the hydroxyl group, yielding 2,6-dichloro-4-nitrophenol with high regioselectivity and minimal by-products. The reaction is carried out in a kettle-type reactor with continuous mixing to ensure uniformity and control over exothermicity.

  • Advantages:

    • Clear nitro substitution position
    • Reduced formation of isomers and by-products
    • Improved nitration efficiency and yield of the nitro intermediate

Reduction of 2,6-Dichloro-4-nitrophenol to 2,6-Dichloro-4-aminophenol

  • Reagents: Hydrazine hydrate as reducing agent
  • Catalysts: Platinum-based catalysts or catalytic systems with less than 1% metal by weight
  • Reaction Conditions:
    • Temperature: 72–76 °C
    • Pressure: 1–50 bar, preferably 5–25 bar for catalytic hydrogenation
    • Solvent: Ethanol or similar organic solvents
  • Process:
    The reduction converts the nitro group (-NO2) to an amino group (-NH2), yielding 2,6-dichloro-4-aminophenol. The reaction is carried out in a tower reactor allowing continuous processing, with careful control to minimize hydrodechlorination (loss of chlorine atoms) and formation of colored secondary by-products.

  • Challenges:

    • The nitro derivative is thermally unstable above 150 °C, requiring low-temperature hydrogenation
    • Hydrodechlorination must be minimized to maintain chlorine content below 0.1% impurities
    • Avoidance of secondary colored by-products that complicate purification
  • Purification:
    After reaction, the product is isolated by crystallization induced by water addition (100–200% relative to solvent volume) and cooling. The solvent can be partially dehydrated and recycled for subsequent batches.

Process Flow and Equipment

Based on the synthesis device described in the patent CN112920060A, the preparation involves:

Step Equipment/Unit Description
1 First Raw Material Storage Tank Group Storage of 2,6-dichlorophenol and reagents
2 Mixing Kettle Homogeneous mixing of 2,6-dichlorophenol with sulfuric acid and solvents
3 Kettle-Type Reactor Controlled nitration reaction with nitric acid
4 First Solid-Liquid Separator Separation of 2,6-dichloro-4-nitrophenol solid intermediate
5 Drying Tower Drying of solid intermediate
6 Second Raw Material Storage Tank Group Storage of hydrazine hydrate, ethanol, and catalysts
7 Tower Reactor Reduction of nitro intermediate to amino compound
8 Second Solid-Liquid Separator Separation of amino product
9 Distillation Tower Removal of solvents (e.g., ethanol) and purification

This continuous two-stage process enhances yield, purity, and solvent/catalyst recycling, improving production efficiency.

Reaction Parameters and Yields

Reaction Stage Molar Ratios Temperature (°C) Pressure (bar) Yield (%) Purity (%) Notes
Nitration (S1) 2,6-dichlorophenol : HNO3 = 1 : 1.2–1.6 34–36 Atmospheric High (not specified) High Selective para-nitration
Reduction (S2) 2,6-dichloro-4-nitrophenol : Hydrazine hydrate = 1 : 1.8–2.2 72–76 5–25 preferred High (not specified) >99.9% Cl retention Minimize hydrodechlorination
Overall - - - Optimized by continuous process >99% Solvent and catalyst recycling

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Catalytic Hydrogenation 2,6-dichloro-4-nitrophenol Platinum catalyst, H2 1–50 bar, <150 °C High purity amino product, catalytic Hydrodechlorination risk, catalyst cost
Hydrazine Hydrate Reduction 2,6-dichloro-4-nitrophenol Hydrazine hydrate, ethanol 72–76 °C, atmospheric pressure Fewer by-products, easier separation, solvent recycling Requires careful temperature control
Nitration 2,6-dichlorophenol HNO3, H2SO4 34–36 °C, atmospheric Selective nitration, high yield Exothermic, requires mixing control

Q & A

Q. Example protocol :

StepReagents/ConditionsYield
NitrationConc. H₂SO₄, KNO₃, 0–5°C85%
ChlorinationPOCl₃, reflux, 6 hr92%
AminationNH₃/MeOH, 50°C, 12 hr78%

Refer to reaction monitoring via TLC and NMR for intermediate validation .

(Basic) How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Answer:

  • ¹H NMR : Key peaks include aromatic protons (δ 6.60–6.80 ppm) and amino groups (δ 5.2–5.5 ppm, broad) .
  • ¹³C NMR : Carbons adjacent to chlorine atoms resonate at δ 148–158 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 207.98) confirms molecular weight .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >99% .

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